6'-Methoxycinchonan-9-yl 4-chlorobenzoate
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Overview
Description
6’-Methoxycinchonan-9-yl 4-chlorobenzoate is a chemical compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The compound is characterized by the presence of a methoxy group at the 6’ position and a 4-chlorobenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxycinchonan-9-yl 4-chlorobenzoate typically involves the esterification of 6’-Methoxycinchonan-9-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxycinchonan-9-yl 4-chlorobenzoate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 6’-Methoxycinchonan-9-aldehyde or 6’-Methoxycinchonan-9-carboxylic acid.
Reduction: Formation of 6’-Methoxycinchonan-9-yl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
6’-Methoxycinchonan-9-yl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Mechanism of Action
The mechanism of action of 6’-Methoxycinchonan-9-yl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in the treatment of malaria, it may inhibit the heme polymerase enzyme in the parasite, preventing the detoxification of heme and leading to the parasite’s death .
Comparison with Similar Compounds
Similar Compounds
- 6’-Methoxycinchonan-9-yl 4-methoxybenzoate
- 6’-Methoxycinchonan-9-amine trihydrochloride
- 6’-Methoxycinchonan-9-one
Uniqueness
6’-Methoxycinchonan-9-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
1286734-92-6 |
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Molecular Formula |
C27H27ClN2O3 |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H27ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h3-10,12,15,17,19,25-26H,1,11,13-14,16H2,2H3 |
InChI Key |
NAQJXLPSNGAHHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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